1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the triazole ring: This step typically involves the reaction of appropriate precursors under controlled conditions to form the triazole ring.
Coupling with the chlorophenyl group: The final step involves coupling the triazole-imidazole intermediate with the 4-chlorophenylmethyl group under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and triazole rings, using various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is explored for its use as a fungicide to protect crops from various fungal infections.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving triazole and imidazole derivatives.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide involves the inhibition of specific enzymes and pathways. For instance, in its role as a fungicide, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to the death of the fungal cells. The compound may also interact with other molecular targets, depending on its specific application.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide can be compared with other triazole and imidazole derivatives:
Fluconazole: A well-known antifungal agent that also targets ergosterol biosynthesis but has a different structural framework.
Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broad-spectrum antifungal activity and structural similarities with the compound .
The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c17-14-4-2-13(3-5-14)10-23-11-15(20-21-23)16(24)19-6-1-8-22-9-7-18-12-22/h2-5,7,9,11-12H,1,6,8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCODOBFXHIJKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCCCN3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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